molecular formula C22H28N2O3Si2 B3325474 Dirocaftor CAS No. 2137932-23-9

Dirocaftor

Numéro de catalogue B3325474
Numéro CAS: 2137932-23-9
Poids moléculaire: 424.6 g/mol
Clé InChI: TYQIFWXBQYAKCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dirocaftor is a small molecule drug that is currently under investigation . It is also known by the external ID PTI-808 . The drug is being studied in clinical trials, including NCT03251092, which is designed to assess the safety, tolerability, and pharmacokinetics of PTI-808 in healthy volunteers and in adults with Cystic Fibrosis .

Safety And Hazards

As Dirocaftor is still under investigation, comprehensive safety and hazard information may not be available. Clinical trials are designed to assess these aspects, and the results of these trials would provide valuable information about the drug’s safety profile .

Orientations Futures

The future directions of Dirocaftor largely depend on the outcomes of ongoing and future clinical trials. As of my last update, Dirocaftor is under investigation in clinical trials, including a study designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and in adults with Cystic Fibrosis .

Propriétés

IUPAC Name

N-[5-hydroxy-2,4-bis(trimethylsilyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3Si2/c1-28(2,3)19-12-20(29(4,5)6)18(25)11-17(19)24-22(27)15-13-23-16-10-8-7-9-14(16)21(15)26/h7-13,25H,1-6H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIFWXBQYAKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dirocaftor

CAS RN

2137932-23-9
Record name Dirocaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137932239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dirocaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIROCAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G3T6M1AS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dirocaftor
Reactant of Route 2
Reactant of Route 2
Dirocaftor
Reactant of Route 3
Dirocaftor
Reactant of Route 4
Dirocaftor
Reactant of Route 5
Reactant of Route 5
Dirocaftor
Reactant of Route 6
Dirocaftor

Citations

For This Compound
37
Citations
IA Silva, AS Ramalho, AM Vonk… - Pediatric …, 2020 - lirias.kuleuven.be
FIRST RESULTS OF THE HIT-CF ORGANOID STUDY: EX VIVO FORSKOLIN-INDUCED SWELLING RESPONSE TO THE CFTR POTENTIATOR DIROCAFTOR, CORRECTOR …
Number of citations: 0 lirias.kuleuven.be
DG Downey, I Fajac, P Flume, M O'Carroll… - PEDIATRIC …, 2020 - lirias.kuleuven.be
EVALUATION OF COMBINATIONS OF THE CFTR POTENTIATOR DIROCAFTOR, CORRECTOR POSENACAFTOR AND AMPLIFIER NESOLICAFTOR IN CF SUBJECTS WITH …
Number of citations: 0 lirias.kuleuven.be
E Dreano, PR Burgel, A Hatton… - European …, 2023 - Eur Respiratory Soc
Background Around 20% of people with cystic fibrosis (pwCF) do not have access to the triple combination elexacaftor/tezacaftor/ivacaftor (ETI) in Europe because they do not carry the …
Number of citations: 2 erj.ersjournals.com
O Laselva, L Guerra, S Castellani, M Favia… - Pulmonary …, 2022 - Elsevier
… Sweat chloride concentration in homozygous subjects receiving dirocaftor, posenacaftor and … No further studies of these compounds (dirocaftor, posenacaftor and nesolicaftor) are …
Number of citations: 25 www.sciencedirect.com
JA Reihill, LEJ Douglas, SL Martin - Genes, 2021 - mdpi.com
Cystic fibrosis (CF) is a life-limiting genetic disorder caused by loss-of-function mutations in the gene which codes for the CF transmembrane conductance regulator (CFTR) Cl − channel…
Number of citations: 8 www.mdpi.com
DG Downey, I Fajac, P Flume, M O'Carroll… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 3
P van Mourik, M Bierlaagh, A Vonk… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
M Ensinck, L De Keersmaecker, M Nijs… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
SY Graeber, P van Mourik, AM Vonk, S Hirtz… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
A Santo Ramalho, S Cuyx, M Boon, L Dupont… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.